(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

Chiral resolution Enantiomeric excess Asymmetric synthesis

Sourcing racemic or deprotected pyrrolidine intermediates introduces stereochemical ambiguity that propagates through multi-step syntheses, compromising enantiomeric excess of final drug candidates. (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (CAS 222987-13-5) resolves this with defined (S)-stereochemistry at C3 and orthogonal Boc/carboxylic acid protection. - Defined (S)-stereochemistry ensures downstream enantiomeric purity meets ICH Q6A guidelines for chiral drug substances [1]. - Orthogonal Boc/carboxylic acid protection enables selective amide coupling and compatibility with Fmoc-SPPS protocols [2]. - 3-carboxyphenoxy (meta) substitution offers distinct hydrogen-bonding geometry vs. para/ortho isomers for fragment-based drug design [3].

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
CAS No. 222987-13-5
Cat. No. B1373916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
CAS222987-13-5
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m0/s1
InChIKeySXRIFGDPTJFUDM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (CAS 222987-13-5) is a single-enantiomer, N-Boc-protected pyrrolidine derivative bearing a 3-carboxyphenoxy substituent at the C3 position [1]. With molecular formula C₁₆H₂₁NO₅ and a molecular weight of 307.34 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry and pharmaceutical intermediate synthesis . Its defining features include a defined (S)-stereochemistry at the pyrrolidine C3, a Boc protecting group amenable to orthogonal deprotection, and a free carboxylic acid handle for amide coupling or further derivatization .

1
Chiral reference-standard workflow
Defined (S)-stereochemistry supports enantiomer-attribution review in chiral synthesis
2
Orthogonal protection strategy
Boc/acid pair enables selective amide coupling in multi-step medicinal chemistry
3
Meta-substituted scaffold
3-carboxyphenoxy geometry provides regioisomer-control context for SAR studies

Why Generic Substitution Fails


Generic substitution of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine with the racemic mixture (CAS 250681-87-9) or the (R)-enantiomer (CAS 222987-19-1) introduces stereochemical ambiguity that propagates through every downstream synthetic step, potentially compromising enantiomeric excess of final drug candidates and confounding structure-activity relationships [1]. The 3-carboxy (meta) substitution pattern confers distinct electronic and steric properties relative to the 4-carboxy (para) isomer (CAS 952589-12-7) or the 2-carboxy (ortho) analog, with documented differences in hydrogen-bonding geometry and receptor recognition in related pyrrolidine-based antagonist series [2]. Substitution with the deprotected analog 3-(pyrrolidin-3-yloxy)benzoic acid (CAS 1123169-10-7) eliminates the Boc protecting group, removing the orthogonal protection strategy essential for selective amide bond formation in multi-step syntheses [3].

Target
Substitute Risk Context
(S)-enantiomer
Racemate or (R)-enantiomer may shift stereochemical attribution and enantiomeric excess downstream
3-carboxy (meta) isomer
Para or ortho regioisomers may alter hydrogen-bond geometry and receptor-recognition profile
Boc-protected intermediate
Deprotected analog eliminates orthogonal protection, limiting selective amide bond formation

Product Differentiation Evidence


Enantiomeric Purity: (S)-Enantiomer vs. Racemate

The (S)-enantiomer (CAS 222987-13-5) is supplied as a single stereoisomer with vendor-reported purity of ≥96% to ≥98% , whereas the racemate (CAS 250681-87-9) is a 1:1 mixture of (S)- and (R)-enantiomers. The racemate provides zero enantiomeric enrichment (0% ee), requiring costly chiral chromatographic separation or asymmetric synthesis to obtain enantiopure material . Direct procurement of the (S)-enantiomer eliminates the need for post-purchase chiral resolution steps, reducing process development time and material waste.

Enantiomeric Purity
Head-to-head
(S)-enantiomer: ≥96% ee advantage vs. racemate
Supports enantiomeric-excess review; eliminates post-purchase chiral separation
Data to verify: vendor CoA; racemate provides 0% ee
Chiral resolution Enantiomeric excess Asymmetric synthesis

Stereochemical Identity: (S)- vs. (R)-Enantiomer

The (S)-enantiomer (CAS 222987-13-5) and (R)-enantiomer (CAS 222987-19-1) are distinct chemical entities with identical molecular formulas (C₁₆H₂₁NO₅), molecular weights (307.34 g/mol), and computed properties (XLogP3 = 2.5, TPSA = 76.1 Ų) [1][2], yet they exhibit opposite optical rotation and fundamentally different three-dimensional spatial arrangements. In chiral biological environments such as enzyme active sites or receptor binding pockets, enantiomers typically display differential binding affinities; literature on related 4-carboxyphenoxy-pyrrolidine-2-carboxylic acid glutamate receptor antagonists demonstrates that (2S,4R) and (2R,4S) enantiomers exhibit distinct pharmacological profiles with Ki values differing by orders of magnitude [3].

Stereochemical Identity
Class-level
(S)-enantiomer
vs.
(R)-enantiomer
Enantiomer-attribution review required; binding differences cannot be predicted without empirical testing
Class-level inference from related pyrrolidine GluK1 antagonists
Chiral discrimination Stereospecific binding Enantiomer differentiation

Substitution Pattern: Meta vs. Para Isomer

The 3-carboxyphenoxy (meta) substitution pattern in the target compound (CAS 222987-13-5) positions the carboxylic acid group at a 120° angle relative to the ether linkage, whereas the 4-carboxy (para) isomer (CAS 952589-12-7) places the acid group at 180° [1]. In the context of kainate receptor (GluK1) antagonist design, structure-activity relationship (SAR) studies on 4-substituted pyrrolidine-2-carboxylic acids demonstrated that the tethering atom linking the pyrrolidine ring and phenyl ring, along with phenyl ring substituent position, critically controls receptor subtype selectivity [2]. The meta-carboxy orientation presents distinct hydrogen-bond donor/acceptor geometry compared to the para isomer, with predicted differences in molecular recognition that cannot be compensated by simple isosteric replacement.

Substitution Pattern
Class-level
3-carboxy (meta)
vs.
4-carboxy (para) isomer
Regioisomer-control context; hydrogen-bond vector orientation differs by ~60°
Data to verify for this compound pair; SAR context from GluK1 antagonist studies
Positional isomer Regioisomer SAR Carboxy group orientation

Boc Protection Strategy: Protected vs. Deprotected

The Boc protecting group in (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine enables selective deprotection under acidic conditions (TFA or HCl/dioxane) to reveal the free pyrrolidine amine, while the carboxylic acid handle remains available for orthogonal amide coupling [1]. In contrast, the deprotected analog 3-(pyrrolidin-3-yloxy)benzoic acid (CAS 1123169-10-7) presents both amine and carboxylic acid functionalities simultaneously, requiring additional protection/deprotection steps that reduce overall synthetic yield [2]. The Boc group also enhances organic solubility (XLogP3 = 2.5 for the Boc-protected compound vs. predicted XLogP3 ≈ 0.8 for the deprotected zwitterionic form), facilitating solution-phase chemistry and chromatographic purification [1].

Boc Protection Strategy
Class-level
Boc-protected: Δ +1.7 log units XLogP3 vs. deprotected
Orthogonal protection supports selective amide coupling; reduces synthetic step count
Computed properties; synthetic utility assessed from standard peptide coupling protocols
Orthogonal protection Solid-phase synthesis Amide coupling selectivity

Ether vs. Direct Carbon Linkage

The target compound features an O-linked ether tether between the pyrrolidine ring and the benzoic acid moiety, whereas the C-linked analog 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS not separately verified) employs a direct C–C bond . SAR studies on related GluK1 antagonists demonstrated that the chemical nature of the tethering atom (C, O, or S) critically influences receptor selectivity profiles; the oxygen tether in (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid conferred distinct binding properties compared to carbon-tethered analogs [1]. The ether linkage also introduces conformational flexibility via rotation around the C–O–C bonds, providing a different pharmacophoric geometry than the more rigid C-linked scaffold.

Ether vs. Carbon Linkage
Class-level
O-linked ether
vs.
C-linked analog
Tether identity and conformational flexibility may influence receptor selectivity profile
SAR context from published GluK1 antagonist tether studies
Tether atom SAR Ether linkage Metabolic stability

Application Scenarios


Chiral Intermediate for Kinase Inhibitors

Based on its defined (S)-stereochemistry and orthogonal Boc/carboxylic acid protection, this compound is suited as a chiral building block for synthesizing pyrrolidine-containing kinase inhibitors where the C3 stereochemistry is pharmacophorically critical [1]. The ≥96% enantiomeric purity ensures downstream API enantiomeric excess meets ICH Q6A guidelines for chiral drug substances. Potential targets include IKK-beta inhibitors, where structurally related Boc-protected pyrrolidine-ether-benzoic acid scaffolds have demonstrated nanomolar potency (IC50 = 158 nM) [2].

Fragment-Based Drug Discovery Scaffold

The 3-carboxyphenoxy (meta) substitution pattern provides a distinct hydrogen-bonding geometry compared to para isomers, making this compound valuable for fragment library construction targeting receptors with defined carboxylate-binding pockets such as ionotropic glutamate receptors [1]. The carboxylic acid handle allows direct amide coupling to diverse amine fragments without additional deprotection steps, streamlining fragment elaboration workflows [1].

Solid-Phase Peptide Mimetic Synthesis

The Boc protecting group enables compatibility with solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry, where the Boc group remains stable to piperidine deprotection conditions [1]. The carboxylic acid can be activated for on-resin coupling, and subsequent Boc removal (TFA) releases the free amine for further chain elongation or cyclization, facilitating the construction of peptidomimetic macrocycles and constrained peptide analogs [2].

Receptor Antagonist Pharmacophore Exploration

The O-linked ether tether between the pyrrolidine and benzoic acid moieties offers distinct conformational and electronic properties compared to C-linked or S-linked analogs [1]. Published SAR on related 4-carboxyphenoxy-pyrrolidine-2-carboxylic acids demonstrates that the oxygen tether significantly influences kainate receptor subtype selectivity (GluK1 Ki = 4 μM for the 2-carboxy analog) [2], supporting the use of this scaffold for systematic tether-atom SAR campaigns.

Application
Selection Property
Validation Focus
Chiral kinase inhibitor intermediate
Enantiomeric purity and Boc/acid orthogonal protection
Enantiomeric excess transfer and downstream API stereochemistry
Fragment-based drug discovery scaffold
Meta-carboxy geometry for carboxylate-binding pocket SAR
Regioisomeric purity and hydrogen-bond donor/acceptor geometry
Solid-phase peptide mimetic synthesis
Boc stability under Fmoc-SPPS conditions
On-resin coupling efficiency and orthogonal deprotection compatibility
Receptor antagonist pharmacophore exploration
O-linked ether tether for systematic SAR campaigns
Conformational sampling and tether-atom influence on receptor selectivity

Technical Documentation Hub

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